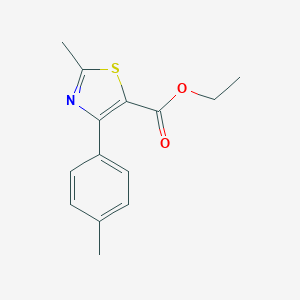
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- Ethyl 2-methyl-4-(4-methoxyphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-ethylphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-chlorophenyl)thiazole-5-carboxylate
Comparison: Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
159448-57-4 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
UKDMJXJPDOXXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
Synonymes |
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













